![molecular formula C9H15F3N4O B1477299 1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)pyrrolidine CAS No. 2098119-37-8](/img/structure/B1477299.png)
1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)pyrrolidine
Overview
Description
1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)pyrrolidine, also known as AETFP, is a synthetic compound with a wide range of applications in scientific research. AETFP is a heterocyclic compound composed of a nitrogen atom, two carbon atoms, two oxygen atoms, and three fluorine atoms. It is a colorless liquid with a boiling point of about 126-127°C and a melting point of about -50°C. AETFP has been used in various scientific research applications, such as in organic synthesis, drug design, and biochemistry.
Scientific Research Applications
Synthesis of Complex Organic Molecules
- The synthesis of pyrrolidines, which are crucial in medicinal chemistry, can be achieved through cycloaddition reactions involving azomethine ylides. These reactions provide a pathway for creating fluorinated pyrrolidine building blocks, which are valuable in drug discovery due to their biological activity (Tran et al., 2012).
- Azirine-based strategies facilitate the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates. These methodologies expand the toolbox for accessing trifluoromethylated aminopyrroles, which are important for pharmaceutical applications (Khlebnikov et al., 2018).
Applications in Materials Science
- N-substituted poly(bis-pyrrole) films based on etheric members of N-linked polybispyrroles demonstrate exciting electrochromic and ion receptor properties. These materials, characterized by their electroanalytic, spectroscopic, and thermal properties, have potential uses in metal recovery and ion sensing (Mert et al., 2013).
Novel Synthesis Methods
- An innovative approach for the synthesis of highly substituted 2(1H)-Pyridones involves the use of isomünchnone dipoles, showcasing the versatility of pyrrolidine derivatives in organic synthesis (Padwa et al., 1999).
Enhancement of Chemical Reactions
- The presence of fluorous substituents, such as trifluoromethyl groups, can significantly enhance the efficacy of molecules for various applications, indicating the importance of these modifications in chemical synthesis and application development (Tran et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes, including digestive enzymes such as amylase, lipase, and trypsin .
Mode of Action
This radical then reacts with 2-azido-N-arylacrylamides to afford the corresponding α-(arylaminocarbonyl)iminyl radicals .
Biochemical Pathways
Related compounds have been shown to affect the cyclization of α-(arylaminocarbonyl)iminyl radicals . Additionally, these compounds have been implicated in the inhibition of lipase and activation of amylase and trypsin enzymes .
Result of Action
For instance, they have been shown to activate trypsin and amylase enzymes, while significantly inhibiting the lipase enzyme .
properties
IUPAC Name |
1-(2-azidoethyl)-3-ethoxy-3-(trifluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N4O/c1-2-17-8(9(10,11)12)3-5-16(7-8)6-4-14-15-13/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFRUBDZEYPFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)CCN=[N+]=[N-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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